

Introduction: The Strategic Importance of the 5-Chloro-3H-Indole Scaffold

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Compound of Interest

Compound Name: **5-Chloro-2,3,3-trimethyl-3H-indole**

Cat. No.: **B1583323**

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The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.^[1] The introduction of a halogen, specifically a chlorine atom at the 5-position, has been shown to significantly enhance the biological activity of various compounds, modulating properties like metabolic stability and receptor binding affinity.^{[1][2]}

5-Chloro-2,3,3-trimethyl-3H-indole is not a typical indole but an indolenine, or 3H-indole. This structural isomer possesses a C=N double bond within the five-membered ring, imparting a unique reactivity profile distinct from its aromatic 1H-indole counterpart. Its gem-dimethyl group at the C3 position sterically locks the structure and prevents aromatization, making it a stable and valuable precursor. This guide will illuminate why this specific molecule is a compound of interest for synthetic chemists aiming to create complex, biologically active molecules. Its enhanced reactivity and structural features make it a crucial intermediate in the synthesis of novel therapeutics, particularly in oncology and neurology.^{[3][4]}

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

Key Properties

The quantitative data for **5-Chloro-2,3,3-trimethyl-3H-indole** are summarized below for easy reference.

Property	Value	Source
CAS Number	25981-83-3	[5] [6]
Molecular Formula	C ₁₁ H ₁₂ CIN	[3] [5]
Molecular Weight	193.67 g/mol	[5] [6]
Appearance	Red liquid	[3] [7]
Boiling Point	118-127 °C at 5 mmHg	[3] [7]
271.1±40.0 °C (Predicted)	[6]	
Density	1.083 g/mL at 25 °C	[6] [8]
Refractive Index (n ²⁰ /D)	1.594 (lit.)	[6] [8]
Purity	≥ 99% (GC) available	[3] [7]
Storage Conditions	Store at 0-8°C under inert gas	[3] [6]

IUPAC and Other Identifiers

- IUPAC Name: 5-chloro-2,3,3-trimethylindole[\[5\]](#)
- Synonyms: 2,3,3-Trimethyl-5-chloro-3H-indole[\[3\]](#)
- InChIKey: GSKATGIMEUGNJN-UHFFFAOYSA-N[\[6\]](#)

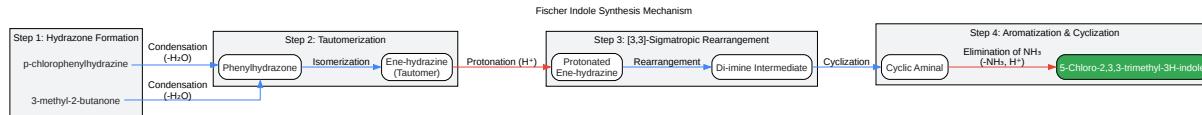
Synthesis Pathway: The Fischer Indole Synthesis

The most direct and widely employed method for synthesizing 2,3,3-trisubstituted 3H-indoles is the Fischer indole synthesis.[\[9\]](#)[\[10\]](#) This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a ketone.[\[11\]](#)

Mechanism and Rationale

The choice of the Fischer indole synthesis is strategic due to the ready availability of the starting materials: p-chlorophenylhydrazine and 3-methyl-2-butanone (isopropyl methyl

ketone). The reaction proceeds through several key steps, each driven by fundamental principles of organic chemistry.



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Caption: Key mechanistic steps of the Fischer indole synthesis.

- **Hydrazone Formation:** A standard condensation reaction between the hydrazine and ketone forms the phenylhydrazone intermediate.[10]
- **Tautomerization:** The hydrazone tautomerizes to the more reactive ene-hydrazine form.[11]
- **[5][5]-Sigmatropic Rearrangement:** This is the crucial C-C bond-forming step. Under acidic conditions, the protonated ene-hydrazine undergoes a concerted pericyclic rearrangement to form a di-imine intermediate.[10][11]
- **Cyclization & Aromatization:** The di-imine intermediate readily cyclizes to form a five-membered ring (an aminal). Subsequent elimination of ammonia, driven by the formation of the stable C=N bond of the 3H-indole, yields the final product.[11]

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from established procedures for Fischer indole syntheses, optimized for efficiency using microwave irradiation.[6] This method provides a quantitative yield and simplifies purification.

Materials:

- p-Chlorophenylhydrazine hydrochloride
- 3-Methyl-2-butanone (Isopropyl methyl ketone)
- Sulfuric acid (H_2SO_4)
- Deionized water
- Saturated sodium bicarbonate solution (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- 10 mL microwave reaction tube with magnetic stirrer

Procedure:

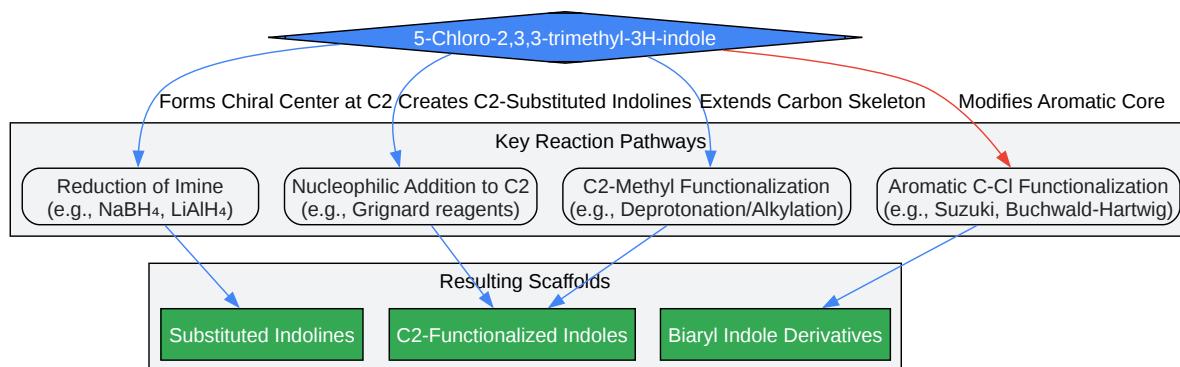
- Reaction Setup: To the microwave reaction tube, add p-chlorophenylhydrazine hydrochloride (1.0 g, 1.0 eq.).
- Sequentially add 3-methyl-2-butanone (1.2 eq.) to the tube.
- Add deionized water (3 mL) and a catalytic amount of sulfuric acid (0.1 eq.) to the mixture.
- Microwave Irradiation: Seal the reaction tube and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10 minutes, or until TLC/LCMS analysis shows complete consumption of the starting material.[6]
- Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the aqueous layer.
- Neutralization: Add saturated sodium bicarbonate solution (3 mL) to the oily residue to neutralize any remaining acid. The mixture can be sonicated for 10 minutes to ensure complete quenching.[6]

- Extraction & Drying: Separate the organic layer. Dissolve the resulting oily product in a minimal volume of dichloromethane. Dry the organic solution over anhydrous sodium sulfate for 30 minutes.
- Isolation: Filter the mixture by gravity filtration. Concentrate the filtrate under reduced pressure to obtain the final product, **5-Chloro-2,3,3-trimethyl-3H-indole**, as a red oil in quantitative yield.[6]

Self-Validation: The success of the reaction can be monitored by TLC, observing the disappearance of the hydrazine spot and the appearance of a new, product spot. The final product's identity should be confirmed using ^1H NMR, ^{13}C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Utility

The reactivity of **5-Chloro-2,3,3-trimethyl-3H-indole** is dominated by the imine (C=N) functionality, making it a versatile electrophilic synthon and a precursor to various substituted indoles. The chlorinated aromatic ring also offers a handle for further functionalization.



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Caption: Potential reactivity pathways for the 3H-indole scaffold.

- Reduction of the Imine Bond: The C=N bond can be readily reduced using standard reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) to yield the corresponding 5-chloro-2,3,3-trimethylindoline.[12] This reaction creates a stereocenter at the C2 position, opening pathways to chiral molecules.
- Nucleophilic Addition: The C2 carbon is electrophilic and susceptible to attack by nucleophiles such as Grignard reagents or organolithiums, leading to C2-substituted indolines.
- Reactivity as a Building Block: The true value of this compound lies in its role as an intermediate. The chlorinated structure allows for participation in various cross-coupling reactions, while the core indole framework can be further elaborated.[3][4] This dual reactivity is highly prized in medicinal chemistry for building molecular complexity.

Applications in Drug Discovery and Development

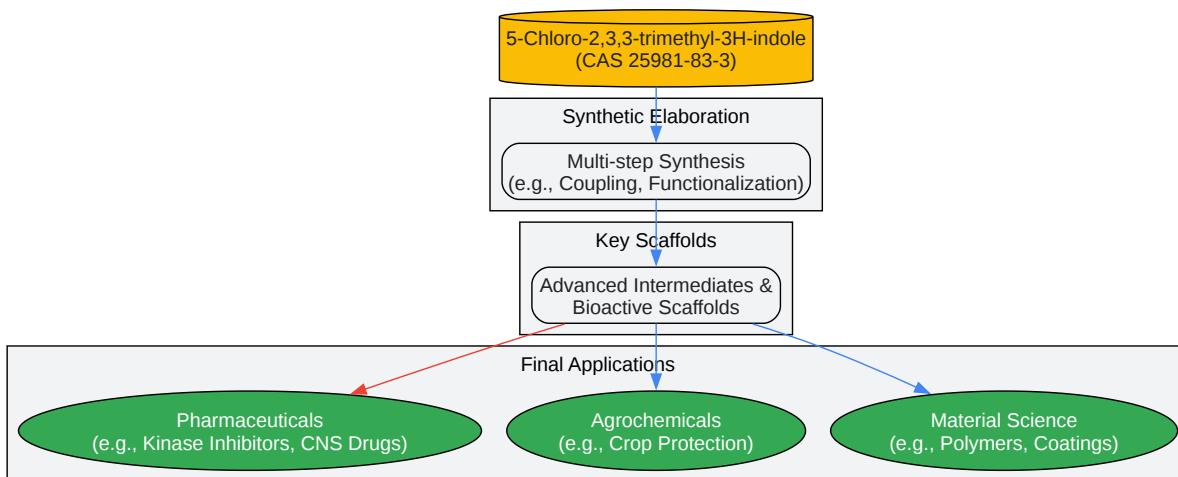
5-Chloro-2,3,3-trimethyl-3H-indole is not typically a final drug product but rather a crucial starting material or intermediate.[3][13][14] Its derivatives are explored for a wide range of therapeutic targets.

Pharmaceutical Development

- Kinase Inhibitors (Oncology): The broader class of 5-chloro-indoles has shown significant promise as scaffolds for kinase inhibitors targeting pathways like EGFR and BRAF, which are implicated in various cancers.[1][2] The 5-chloro substituent can form critical halogen bonds in the ATP-binding pocket of these enzymes, enhancing potency. While direct literature on this specific trimethylated indole is limited, its structural motifs are highly relevant.[2]
- Neurological Disorders: This compound serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3][4] The indole scaffold is a well-known pharmacophore for CNS targets, including serotonin and dopamine receptors.
- Antiviral Agents: The 5-chloro-indole core is a component of JNJ-53718678, an inhibitor of the Respiratory Syncytial Virus (RSV) fusion protein, demonstrating the scaffold's potential in developing agents that block viral entry.[2]

Agrochemicals and Material Science

- Agrochemicals: It is used in the formulation of advanced agrochemicals, contributing to crop protection products.[3][4]
- Material Science: The compound is also explored in the creation of novel materials, such as specialized polymers and coatings.[3]



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Caption: Role as a foundational block in multi-step synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

5-Chloro-2,3,3-trimethyl-3H-indole is classified as an irritant.

GHS Hazard Information

- Pictograms: Warning[5][15]

- Hazard Statements:
 - H315: Causes skin irritation[5][15]
 - H319: Causes serious eye irritation[5][15]
 - H335: May cause respiratory irritation[5][15]
- Precautionary Statements: P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[15]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area or a chemical fume hood.[8][15]
- Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[15][16]
- Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[8][16]
- Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]
- General Hygiene: Wash hands thoroughly after handling. Take off contaminated clothing and wash it before reuse.[8][15]

Storage and Stability

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Recommended storage is refrigerated at 0-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3][6]
- Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[8][16]
- Incompatible Materials: Strong oxidizing agents.[8][16]

Conclusion

5-Chloro-2,3,3-trimethyl-3H-indole is a strategically important heterocyclic building block with a unique reactivity profile conferred by its 3H-indole structure. Its synthesis is readily achieved via the robust Fischer indole synthesis. For medicinal chemists and drug development professionals, this compound offers a versatile platform for creating complex molecular architectures, particularly for targeting kinases in oncology and receptors in the central nervous system. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

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